molecular formula C10H16O B13070981 (2Z)-2-Ethylidenecyclooctan-1-one

(2Z)-2-Ethylidenecyclooctan-1-one

Cat. No.: B13070981
M. Wt: 152.23 g/mol
InChI Key: PVKACQKEJXECPN-MBXJOHMKSA-N
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Description

(2Z)-2-Ethylidenecyclooctan-1-one is an organic compound characterized by a cyclooctane ring with an ethylidene group at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Ethylidenecyclooctan-1-one typically involves the following steps:

    Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylidene Group: The ethylidene group can be introduced via an aldol condensation reaction using an aldehyde and a ketone.

    Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Ethylidenecyclooctan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-Ethylidenecyclooctan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-Ethylidenecyclooctan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanone: A similar compound with a cyclooctane ring and a ketone group but lacking the ethylidene group.

    2-Ethylidenecyclohexanone: A compound with a similar structure but a smaller ring size.

Uniqueness

(2Z)-2-Ethylidenecyclooctan-1-one is unique due to its specific ring size and the presence of both an ethylidene group and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2Z)-2-ethylidenecyclooctan-1-one

InChI

InChI=1S/C10H16O/c1-2-9-7-5-3-4-6-8-10(9)11/h2H,3-8H2,1H3/b9-2-

InChI Key

PVKACQKEJXECPN-MBXJOHMKSA-N

Isomeric SMILES

C/C=C\1/CCCCCCC1=O

Canonical SMILES

CC=C1CCCCCCC1=O

Origin of Product

United States

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